REACTION_CXSMILES
|
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:9]([C:14](N)=[O:15])[NH:10][C:11](N)=[O:12]>CN1CCCC1=O>[CH2:1]([N:8]1[C:11](=[O:12])[NH:10][NH:9][C:14]1=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
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53.5 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
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N(NC(=O)N)C(=O)N
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
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Details
|
The solvent is then distilled off in vacuo
|
Type
|
CUSTOM
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Details
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the residue is triturated with 50 ml of 10% strength sodium hydroxide solution
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Type
|
FILTRATION
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Details
|
the resulting residue is filtered off
|
Type
|
CUSTOM
|
Details
|
A precipitate is thereby formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
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Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(NNC1=O)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |